5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

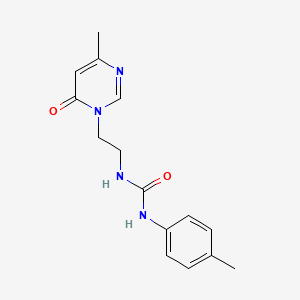

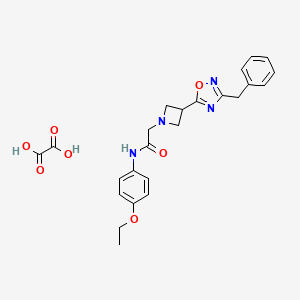

The compound “5’-Amino-4-chloro-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile” is a chemical substance with the molecular formula C20H11Cl2N3 . It is a member of the terphenyl family .

Synthesis Analysis

The compound was synthesized via a one-pot five-component reaction at 80°C using piperidine as an organo-catalyst .Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript . It was characterized by 1H-NMR spectral analysis .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has shown the efficacy of derivatives of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile, such as 2-aminobenzene-1,3-dicarbonitriles (ABDNs), as corrosion inhibitors. ABDNs have been utilized to protect mild steel in acidic environments, demonstrating significant inhibition efficiency. These compounds adhere to the metal surface following the Langmuir adsorption isotherm and offer mixed-type inhibition. The effectiveness of these inhibitors has been supported by both experimental observations and quantum chemical calculations (Verma, Quraishi, & Singh, 2015).

Surface and Structural Analysis

Derivatives of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile have been studied for their interactions with aluminum surfaces in alkaline solutions. Their adsorption properties and the resultant surface modifications have been investigated using techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) (Verma et al., 2015).

Synthesis of Di- and Triamino-terphenyls

Research into the synthesis of various di- and triamino-terphenyl compounds has been conducted. These compounds have been created using a multi-step process, involving the reduction and denitration of initial compounds, leading to derivatives with amino groups on the side benzene rings. This research provides insights into the synthesis methods for such complex molecules (Milart, Wilamowski, & Sepioŀ, 1998).

Electronic Spectra and Steric Effects

Studies have been conducted on the steric effects in the ground and excited singlet states of 5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile derivatives. These investigations provide an understanding of how steric hindrance affects electronic spectra, particularly in the context of nitrile groups in these compounds (Nowak & Baraldi, 1989).

Eigenschaften

IUPAC Name |

2-amino-4-(4-chlorophenyl)-6-phenylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3/c21-15-8-6-14(7-9-15)17-10-16(13-4-2-1-3-5-13)18(11-22)20(24)19(17)12-23/h1-10H,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMLICRGHZARTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Amino-4-chloro-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)

![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)

![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)

![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)

![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2683074.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2683076.png)